BTSA1

概要

準備方法

合成経路と反応条件

BTSA1の合成は、チアゾールとピラゾールの中間体の調製から始まる多段階プロセスです。主なステップは以下のとおりです。

チアゾール中間体の形成: チアゾール環は、チオアミドとα-ハロケトンを含む環化反応によって合成されます。

ピラゾール中間体の形成: ピラゾール環は、ヒドラジンとβ-ジケトンの反応によって形成されます。

カップリング反応: チアゾールとピラゾールの中間体は、縮合反応によってカップリングして最終的なthis compound化合物を形成します.

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、以下が含まれます。

反応条件の最適化: 温度、溶媒、反応時間を最適化することで、高収率と高純度を実現します。

化学反応の分析

反応の種類

BTSA1は主に以下を行います。

酸化: this compoundは特定の条件下で酸化され、さまざまな酸化誘導体の形成につながります。

還元: 還元反応は、this compoundをその還元型に変換できます。還元型は、異なる生物学的活性を持つ可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応によって生成される主な生成物には、this compoundのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが潜在的に異なる生物学的活性を持っています .

科学研究への応用

This compoundは、幅広い科学研究に応用されています。

化学: BAXの活性化とそのアポトーシスにおける役割を研究するためのツール化合物として使用されています。

生物学: アポトーシスのメカニズムと細胞死におけるBAXの役割を理解するための研究に使用されています。

医学: 癌細胞のアポトーシスを誘導することで、特に急性骨髄性白血病の治療のための潜在的な治療薬として調査されています。

科学的研究の応用

BTSA1 is a compound that has shown promise in triggering apoptosis (self-destruction) in cancer cells, particularly in acute myeloid leukemia (AML), while sparing healthy cells . Research suggests that this compound could potentially be combined with other treatments to kill cancer cells more effectively and with fewer adverse effects compared to standard chemotherapies .

Scientific Research Applications

Mechanism of Action

this compound functions by directly activating BAX, a pro-apoptotic protein. Once activated, BAX undergoes conformational changes, transforming from an inactive, cytosolic monomer into a mitochondrial oligomer, leading to mitochondrial permeabilization and ultimately apoptosis .

- Selective Targeting: this compound selectively promotes apoptosis in leukemia cell lines and patient samples, without harming healthy cells . AML cells have higher BAX levels compared to normal blood cells, meaning that even low doses of this compound can trigger sufficient BAX activation to cause apoptosis in cancer cells while sparing healthy cells .

- Overcoming Apoptosis Resistance: this compound can overcome apoptosis resistance in treatment-resistant cancers .

Preclinical Studies

- In vitro studies: this compound induced rapid and extensive apoptosis in various human AML cell lines . It also induced apoptosis in AML cells from patient blood samples without affecting healthy blood-forming stem cells .

- In vivo studies: In animal models of AML (mice grafted with human AML cells), this compound treatment significantly extended survival compared to control groups. 43% of this compound-treated AML mice were alive after 60 days with no signs of AML, and the mice showed no evidence of toxicity .

- Dose-dependent activation: Studies show that this compound induces dose-dependent BAX membrane translocation and BAX-mediated membrane permeabilization . It also induces dose-dependent caspase-3/7 activation in AML cell lines .

Potential Therapeutic Applications

- Acute Myeloid Leukemia (AML): this compound has demonstrated significant effectiveness against AML cells, making it a potential therapeutic agent for this type of cancer .

- Other Cancers: Researchers plan to investigate whether this compound shows similar effectiveness in animal models of other types of cancer .

- Pulmonary Fibrosis: this compound may be a novel senolytic drug for pulmonary fibrosis .

Data from Studies

作用機序

BTSA1は、BAXのN末端活性化部位に直接結合することで効果を発揮します。この結合により、BAXの立体構造が変化し、活性化されます。活性化されたBAXは、ミトコンドリア膜に移動し、ミトコンドリア外膜透過化(MOMP)を促進します。 これは、シトクロムcの放出とカスパーゼカスケードの活性化につながり、最終的にアポトーシスにつながります .

類似化合物との比較

類似化合物

ベネトクラックス: BAX活性化を間接的に促進するBCL-2阻害剤。

ナビトクラックス: 同様のアポトーシス効果を持つ別のBCL-2ファミリー阻害剤。

BTSA1の独自性

This compoundは、抗アポトーシスタンパク質を阻害することで間接的に作用する他の化合物とは異なり、BAXを直接活性化できる点が特徴です。 この直接的な活性化により、癌細胞におけるアポトーシスの誘導がより強力かつ選択的に行われ、this compoundは癌療法の有望な候補となります .

生物活性

BTSA1 (BAX Trigger Site Activator 1) is a small molecule designed to activate the pro-apoptotic protein BAX, which plays a crucial role in the apoptosis pathway. The compound has garnered attention for its potential therapeutic applications, particularly in overcoming apoptosis resistance in cancer cells, such as those found in acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and implications for cancer treatment.

This compound functions by binding to the N-terminal activation site of BAX, inducing conformational changes that promote its oligomerization at the mitochondrial outer membrane. This process leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of apoptogenic factors like cytochrome c into the cytosol, thereby triggering the apoptotic cascade.

Key Mechanistic Insights:

- Binding Affinity : this compound exhibits high affinity and specificity for BAX, facilitating its activation.

- Oligomerization : Upon binding, this compound promotes the transformation of inactive BAX monomers into active oligomers capable of permeabilizing mitochondrial membranes.

- Caspase Activation : this compound induces dose-dependent activation of caspases, particularly caspase-3 and caspase-7, confirming its role in apoptosis induction.

1. Acute Myeloid Leukemia (AML)

In a pivotal study, this compound was shown to effectively induce apoptosis in AML cell lines and patient samples while sparing healthy cells. The compound significantly suppressed AML xenografts in mice, enhancing survival without evident toxicity. The study reported that:

- IC50 Values : this compound demonstrated IC50 values ranging from 1–4 μM for AML cells.

- Cell Viability : A substantial loss of viability was observed within 6 hours post-treatment, correlating with rapid BAX activation and cytochrome c release .

2. Solid Tumors

Further research indicated that while this compound exhibited potent activity against hematological malignancies, its efficacy varied across solid tumor types. For instance:

- Cytotoxicity Profile : In a panel of 46 human tumor cell lines (including non-small cell lung cancer and breast cancer), this compound showed lower cytotoxicity compared to leukemia cell lines, with mean IC50 values exceeding 10 μM for most solid tumors .

Summary of Findings

| Study Focus | Cell Type | IC50 Range | Observations |

|---|---|---|---|

| AML | Leukemia Cell Lines | 1–4 μM | Significant apoptosis induction |

| Solid Tumors | Various Tumor Lines | >10 μM | Reduced efficacy compared to leukemia |

Safety and Toxicity Profile

This compound has been reported to have a favorable safety profile in preclinical models. In studies involving repeated dosing:

特性

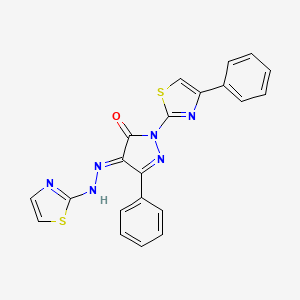

IUPAC Name |

5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCXGFSYFTJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。